

Olorofim dosing regimen optimization clinical pharmacokinetics

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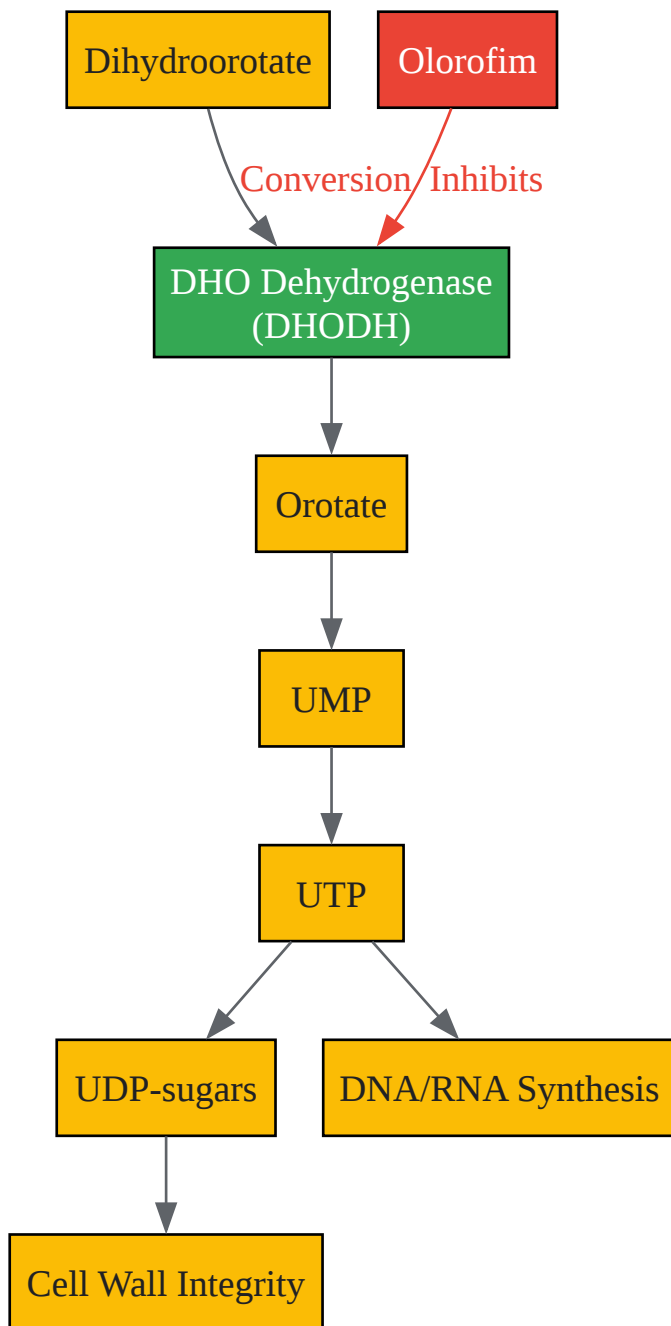
Olorofim Dosing Regimen Optimization: Clinical Pharmacokinetics and Experimental Protocols

Introduction and Mechanism of Action

Invasive fungal infections represent a growing global health threat, with **mortality rates exceeding 1.5 million annually** and particular risk to immunocompromised populations [1]. The clinical arsenal against these infections has been limited to three main antifungal classes—polyenes, azoles, and echinocandins—until the recent development of **orotomides**, the first novel antifungal class in two decades [2]. **Olorofim** (formerly F901318) is the pioneering agent in this class, exhibiting a **unique mechanism of action** that differentiates it from currently available antifungal therapies [3]. This small molecule antifungal represents a significant advancement in medical mycology, particularly for the treatment of resistant mold infections and those lacking effective therapeutic options.

Olorofim exerts its antifungal effect through **reversible inhibition of dihydroorotate dehydrogenase (DHODH)**, a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway [4]. By specifically targeting the fungal version of this enzyme (class II DHODH), which shares only approximately 30% identity with its human counterpart, **olorofim** achieves **selective fungal toxicity** with minimal human enzyme inhibition (2000-fold less effective) [4] [5]. This inhibition disrupts the conversion of dihydroorotate to orotate, thereby preventing the formation of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP)—essential precursors for multiple cellular processes [3]. The resulting **pyrimidine depletion** affects DNA and RNA synthesis, cell cycle regulation, and critically, the biosynthesis of UDP-sugars required for cell wall components including 1,3- β -D-glucan and chitin [4].

The following diagram illustrates **Olorofim's** unique mechanism of action within the fungal pyrimidine biosynthesis pathway:



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*Figure 1: **Olorofim Inhibition of Fungal Pyrimidine Biosynthesis.** **Olorofim** specifically targets dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition disrupts the formation of UMP and UTP, ultimately affecting both nucleic acid synthesis and cell wall integrity through UDP-sugar depletion.*

The antifungal activity of **olorofim** manifests through multiple morphological effects on fungal cells. Against conidia, **olorofim** demonstrates **fungistatic activity** by preventing germination while permitting isotropic growth [3] [5]. For germ tubes and vegetative hyphae, the drug immediately slows elongation and, with prolonged exposure (34 hours), induces **hyphal swelling and lysis** [3]. Additional cellular changes include **increased septation, vacuolar enlargement**, and cell wall remodeling characterized by reduced 1,3- β -D-glucan at hyphal tips with compensatory chitin increase [5]. These effects collectively contribute to **olorofim's time-dependent fungicidal activity** against susceptible molds, with complete cell death observed after approximately 120 hours of exposure [4].

Pharmacokinetic Profile of Olorofim

Olorofim demonstrates a pharmacokinetic profile that supports its development for both oral and intravenous administration, addressing a significant clinical need for systemically active antifungal agents with favorable bioavailability characteristics [3]. The drug exhibits a **large volume of distribution** (approximately 3 L/kg), suggesting extensive tissue penetration, which is particularly relevant for the treatment of deep-seated fungal infections [3]. This property may contribute to **olorofim's** observed efficacy in challenging infection sites, including some **central nervous system penetration**, as evidenced by its activity in murine models of CNS coccidioidomycosis [3] [4].

A critical characteristic of **olorofim's** pharmacokinetics is its **high plasma protein binding** (>99%), which influences the interpretation of total drug concentrations and necessitates careful consideration of free drug levels for antimicrobial efficacy [3]. The drug demonstrates a **moderate elimination half-life** of approximately 20-30 hours, supporting once-daily or potentially less frequent dosing regimens [3]. Oral bioavailability exceeds 45%, making the oral formulation clinically viable for both inpatient and outpatient therapy [3]. The following table summarizes the key pharmacokinetic parameters of **olorofim** based on currently available data:

Table 1: Key Pharmacokinetic Parameters of **Olorofim**

Parameter	Value	Clinical Significance
Volume of Distribution	~3 L/kg	Suggests extensive tissue penetration, potentially effective for deep-seated infections

Parameter	Value	Clinical Significance
Plasma Protein Binding	>99%	High binding may influence free drug concentrations; monitoring may be necessary
Elimination Half-life	20-30 hours	Supports once-daily dosing regimen
Oral Bioavailability	>45%	Suitable for oral administration with transition from IV formulation
Primary Metabolic Pathway	Multiple CYP450 enzymes	Potential for drug-drug interactions; weak CYP3A4 inhibition
Trough Concentration (C _{min})/MIC	Key PK/PD parameter	Target values being established in ongoing clinical trials

The metabolism of **olorofim** involves **multiple cytochrome P450 enzymes**, creating potential for drug-drug interactions that must be considered in the typically complex medication regimens of immunocompromised patients [3] [4]. **Olorofim** itself acts as a **weak inhibitor of CYP3A4**, though the clinical significance of this property appears limited [3]. Currently, the **trough concentration (C_{min}) to minimum inhibitory concentration (MIC) ratio** has been identified as the key pharmacokinetic/pharmacodynamic (PK/PD) index correlating with efficacy, though specific target values are still being refined through ongoing clinical trials [3] [4].

From a safety perspective, the clinical experience with **olorofim** has revealed a generally tolerable profile. Reported adverse effects include **infusion site reactions** (pain and phlebitis) with intravenous administration and occasional **dizziness** [3]. The oral formulation may circumvent the infusion-related issues, potentially improving patient tolerance during extended treatment courses. The favorable selectivity for fungal DHODH (2000-fold greater potency against fungal versus human enzyme) likely contributes to the **therapeutic window** observed in early clinical experiences [4] [5].

Dosing Regimen Optimization and PK/PD Considerations

The optimization of **olorofim** dosing regimens represents a critical aspect of its clinical development, particularly given its novel mechanism of action and the serious infections it targets. While the **complete definitive dosing regimen** remains under investigation in ongoing Phase 3 clinical trials (NCT05101187), important pharmacokinetic/pharmacodynamic principles have emerged to guide therapeutic optimization [4] [5]. The correlation between **trough concentrations (C_{min}) relative to MIC** has been established as the primary PK/PD driver for efficacy, supporting dose selection aimed at maintaining adequate drug exposure throughout the dosing interval [3] [4].

Based on the pharmacokinetic characteristics of **olorofim**—including its **moderate elimination half-life** (20-30 hours) and **time-dependent fungicidal activity**—once-daily dosing appears pharmacologically appropriate [3] [4]. The drug's **post-antifungal effect** and **prolonged persistent effects** on hyphal recovery further support this dosing frequency, as exposures significantly above the MIC may not need to be maintained continuously throughout the dosing interval [3]. The high protein binding (>99%) necessitates consideration of free versus total drug concentrations when establishing PK/PD targets, particularly in patients with altered protein binding or those receiving concurrent medications that might displace **olorofim** from binding proteins [3].

Table 2: Current Dosing Considerations and Clinical Experience with **Olorofim**

Dosing Aspect	Current Evidence	Implications for Regimen Optimization
Administration Routes	Oral and IV in development	Potential for sequential therapy (IV to oral)
Dosing Frequency	Once daily supported by PK profile	Consistent with 20-30 hour half-life
PK/PD Target	C _{min} /MIC ratio	Dosing should maintain trough above pathogen MIC
Special Populations	Limited data in hepatic/renal impairment	Requires study in upcoming clinical trials
Therapeutic Drug Monitoring	Potential role based on high protein binding	May be valuable given variable protein binding in critically ill

Dosing Aspect	Current Evidence	Implications for Regimen Optimization
Drug-Drug Interactions	Metabolized by multiple CYP450 enzymes	Requires attention in polypharmacy scenarios

For difficult-to-treat infections, including **central nervous system involvement**, the large volume of distribution and observed efficacy in animal models of CNS coccidioidomycosis suggest that **olorofim** achieves adequate concentrations at sites of infection [3] [4]. However, specific dose adjustments for these infections have not been established. The ongoing Phase 3 trial is expected to provide more definitive guidance on dosing across various infection types and patient populations, including those with **hepatic or renal impairment**, for which specific dosing recommendations are not yet available [4] [5].

The potential for **therapeutic drug monitoring** (TDM) deserves consideration given **olorofim**'s high protein binding and the narrow therapeutic index of many antifungal agents. While TDM practices have been well-established for azole antifungals, the role for **olorofim** TDM will depend on the eventual correlation between drug exposure and both efficacy and toxicity outcomes in larger clinical trials [4]. The **weak CYP3A4 inhibition** by **olorofim** suggests that drug interaction concerns, while present, may be less pronounced than with triazole antifungals, which are potent CYP450 inhibitors and substrates [3].

Experimental Protocols and Methodologies

In Vitro Susceptibility Testing

Standardized methodologies for determining **olorofim** minimum inhibitory concentrations (MICs) follow either **EUCAST or CLSI guidelines** for filamentous fungi, with specific testing conditions optimized for this novel antifungal agent [2]. The reference broth microdilution method involves preparing serial two-fold dilutions of **olorofim** in RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS [2]. Inocula are prepared from fresh cultures (7-14 days for molds) adjusted to a final concentration of $0.4-5 \times 10^4$ CFU/mL in 96-well microtiter plates [2]. Incubation occurs at **35°C for 48 hours** for *Aspergillus* species and other molds, while dimorphic fungi may require extended incubation at 35°C or room temperature for up to 4 days depending on the species [2]. Endpoint determination follows EUCAST recommendations, with the MIC defined as the lowest concentration producing complete inhibition of visual growth [2].

Quality control strains including *Aspergillus fumigatus* ATCC 204305 and *Aspergillus flavus* ATCC 204304 should be incorporated into each testing batch to ensure reproducibility [2]. For **olorofim** specifically, additional quality control ranges are being established through multicenter studies. Essential methodological considerations include the **avoidance of excess pyrimidines** in testing media, as supplementation with ≥ 5 mM exogenous pyrimidine can reverse **olorofim**'s antifungal activity—though this concentration far exceeds physiological levels (~ 15 μ M in human serum) [3] [4].

Pharmacokinetic Study Protocols

Comprehensive characterization of **olorofim**'s pharmacokinetic profile involves studies in relevant animal models and human subjects. Protocol designs typically include **intensive sampling strategies** following both single and multiple doses to define fundamental PK parameters [3] [4]. For human studies, serial blood samples are collected pre-dose and at specified intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) following intravenous and oral administration to assess **absolute bioavailability** [4]. Continued sampling at 36 and 48 hours post-dose enables accurate estimation of terminal elimination half-life [4].

Bioanalytical methods for quantifying **olorofim** concentrations typically employ **liquid chromatography with tandem mass spectrometry (LC-MS/MS)** with demonstrated precision, accuracy, and a lower limit of quantification adequate to characterize the drug's pharmacokinetic profile throughout the dosing interval [4]. Method validation should include assessment of matrix effects, extraction efficiency, and stability under various storage conditions [4]. For protein binding determination, equilibrium dialysis remains the preferred method, with verification that the high protein binding ($>99\%$) does not significantly influence drug disposition in the assay system [3].

Resistance Monitoring and Mechanism Studies

Protocols for investigating **olorofim** resistance mechanisms involve **serial passage experiments** under drug pressure and characterization of clinical isolates with reduced susceptibility [4]. Molecular techniques include sequencing of the DHODH gene (*pyr4*) from resistant isolates, with particular attention to the N-terminal helical domain where **olorofim** binds [4]. Functional characterization of mutations involves **heterologous expression** of variant *pyr4* genes in susceptible backgrounds and enzymatic assays comparing DHODH inhibition between wild-type and mutant enzymes [4].

The experimental workflow for comprehensive resistance assessment includes:

- **In vitro selection** of resistant mutants through serial passage in sub-MIC **olorofim**
- **Whole-genome sequencing** of parent and derived strains to identify mutations
- **Gene editing** to confirm mutation contribution to resistance
- **Cross-resistance profiling** with other antifungal classes
- **Fitness cost assessment** through growth rate comparison and animal model virulence studies

Clinical Status and Future Directions

Olorofim is currently in **Phase 3 clinical development** (NCT05101187) following promising results in earlier phase trials [4] [5]. The drug has received significant regulatory recognition for its potential in addressing unmet needs in antifungal therapy, including **Breakthrough Therapy Designation** from the U.S. Food and Drug Administration (FDA) for invasive aspergillosis, lomentosporiosis, scedosporiosis, and scopulariosis in November 2019, and for CNS coccidioidomycosis in October 2020 [4]. Additionally, **olorofim** has been granted **Orphan Drug Designation** by both the FDA and European Medicines Agency (EMA) for multiple indications including invasive aspergillosis, coccidioidomycosis, and infections caused by *Lomentospora prolificans*, *Scedosporium*, and *Scopulariopsis* [4].

The ongoing Phase 3 trial employs a **open-label, single-arm design** comparing **olorofim** against standard care in patients with invasive fungal infections caused by *Aspergillus* species and other rare molds [4] [5]. The primary endpoint focuses on **all-cause mortality** at day 42, with secondary endpoints including clinical, mycological, and radiological response rates [4]. Patient populations include those with proven or probable invasive fungal infections refractory to or intolerant of standard antifungal therapies, as well as those with infections for which no standard therapy exists [4].

Preliminary clinical data from case reports and early-phase trials demonstrate **promising efficacy** against challenging invasive fungal infections [3] [4]. Successful outcomes have been reported in patients with **disseminated lomentosporiosis** and **refractory coccidioidomycosis**, including cases with central nervous system involvement that had failed multiple conventional antifungal agents [3] [4]. These early clinical experiences provide encouraging evidence of **olorofim's** potential in managing the most difficult-to-treat mold infections, particularly those with limited therapeutic options.

Future research directions should focus on:

- **Definitive dose optimization** across specific patient populations and infection types
- **Combination therapy strategies** with other antifungal classes
- **Extended duration safety data** for chronic infection treatment
- **Pediatric formulation development** and dosing recommendations
- **Comprehensive resistance surveillance** following clinical implementation

Conclusion

Olorofim represents a significant advancement in antifungal therapeutics through its novel mechanism of action targeting fungal pyrimidine biosynthesis. The pharmacokinetic profile—characterized by good oral bioavailability, extensive tissue distribution, and a half-life supporting once-daily dosing—positions **olorofim** as a promising treatment option for invasive mold infections. As Phase 3 clinical trials progress, optimized dosing regimens informed by the C_{min}/MIC PK/PD relationship will be crucial for maximizing therapeutic efficacy while minimizing toxicity and resistance development. The ongoing clinical evaluation of **olorofim** addresses a critical unmet need in medical mycology, particularly for infections resistant to current antifungal classes or those with limited treatment options.

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